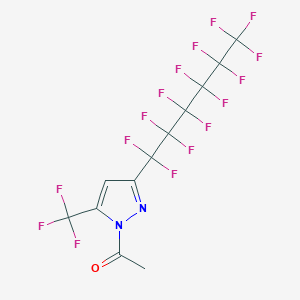

1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole

Descripción general

Descripción

1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole, abbreviated as 1-Acetyl-PFH-TFMP, is a chemical compound that has been studied for its potential applications in a wide range of scientific research. It is a perfluoroalkylated pyrazole, which is a type of organic compound composed of a nitrogen-containing pyrazole ring and a perfluoroalkylated side chain. This compound has been studied for its ability to act as a surfactant, a catalyst, and a ligand for a variety of metal ions. Additionally, its unique structure grants it the ability to interact with biological systems in a manner that is not seen with other compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regioselective Synthesis : A study described the regioselective synthesis of a series of 1-aryloxy(thio)acetyl and 1-(phenylamino)acetyl-substituted 5-trifluoromethyl-5hydroxy-4,5-dihydro-1H-pyrazoles. This synthesis was achieved through a cyclocondensation reaction, yielding various derivatives (Bonacorso et al., 2012).

Efficient Synthetic Routes : Another research presented an improved synthesis procedure for trifluoromethyl substituted pyrazoles, emphasizing cost-effective and easily available starting materials (Grünebaum et al., 2016).

Metal-Free Synthesis Approach : A detailed study was conducted on the reaction of trifluoroacetylated acetylenes and aryl (alkyl) hydrazines, leading to the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles. This solvent-switchable procedure was used for the preparation of drugs like Celebrex and SC-560 (Muzalevskiy et al., 2017).

Applications in Biological and Medicinal Chemistry

Antimicrobial Properties : A study revealed that certain 1-(phenylamino)acetyl-substituted 3-alkyl-2-pyrazoline derivatives exhibited antimicrobial properties, especially against fungi like C. albicans (Bonacorso et al., 2012).

Potential in pH Measurement : A series of trifluoromethylazoles were synthesized and evaluated using 19F NMR spectroscopy. Some compounds were identified as having potential for measuring pH in biological media (Jones et al., 1996; Jones et al., 1997).

Insecticidal and Fungicidal Activities : The synthesis of 1-acetyl-3,5-diarylpyrazoline derivatives was explored for their potential insecticidal and fungicidal activities. This research aimed to discover new compounds with dual functionalities for agricultural applications (Zhao et al., 2008).

Tuberculostatic Activity : Some derivatives were synthesized and showed moderate tuberculostatic activity. This suggests potential applications in the treatment of tuberculosis (Ivanova et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F16N2O/c1-3(31)30-5(7(15,16)17)2-4(29-30)6(13,14)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)28/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVHZEORBJJJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

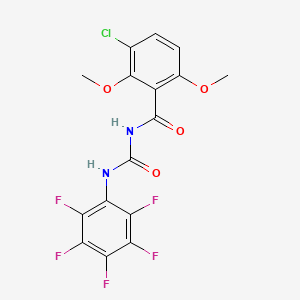

![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B3040624.png)